molecular formula C12H18FNO B7863026 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol

2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863026
M. Wt: 211.28 g/mol
InChI Key: OXYPFZHNYHDAOA-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an isopropyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 4-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-Fluorobenzyl chloride reacts with isopropylamine in the presence of a base to form the intermediate 4-fluoro-benzyl-isopropylamine.

    Step 2: The intermediate is then reacted with ethylene oxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-acetaldehyde or 2-[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid.

    Reduction: Formation of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethane.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol
  • 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol
  • 2-[(4-Methyl-benzyl)-isopropyl-amino]-ethanol

Uniqueness

2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPFZHNYHDAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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